L-869298

Descripción general

Descripción

L 869298 es un potente e inhibidor selectivo de la fosfodiesterasa-4 (PDE4), una enzima que desempeña un papel crucial en la regulación de los niveles intracelulares de adenosín monofosfato cíclico (AMPc). Este compuesto ha demostrado un potencial significativo en el tratamiento de diversas enfermedades inflamatorias y respiratorias debido a su capacidad para modular las respuestas inmunitarias .

Métodos De Preparación

La síntesis de L 869298 implica varios pasos clave. Se ha desarrollado un proceso enantioselectivo práctico adecuado para la preparación de cantidades de kilogramos de L 869298. Este proceso no requiere el uso de cromatografía, lo que lo hace eficiente para la producción industrial . La ruta sintética incluye la desprotonación regioselectiva de un derivado de tiazol en la posición 5, seguida de la adición de un nitrilo para formar un intermedio clave . La preparación del aldehído precursor implica la alquilación de 3-hidroxi-4-(difluorometoxi)benzaldehído con 1-bromo-2-cloroetano para obtener el éter cloroetílico .

Análisis De Reacciones Químicas

L 869298 experimenta varias reacciones químicas, incluidas:

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, comúnmente utilizando reactivos como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de L 869298 puede producir varios derivados oxigenados, mientras que la reducción puede producir diferentes formas hidrogenadas.

Aplicaciones Científicas De Investigación

L 869298 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de la fosfodiesterasa-4 y sus efectos sobre los niveles de AMPc.

Biología: Se emplea en la investigación para comprender el papel del AMPc en la señalización celular y las respuestas inmunitarias.

Mecanismo De Acción

L 869298 ejerce sus efectos inhibiendo selectivamente la fosfodiesterasa-4, lo que lleva a un aumento de los niveles intracelulares de adenosín monofosfato cíclico (AMPc). Los niveles elevados de AMPc dan como resultado la modulación de las respuestas inmunitarias y la reducción de la inflamación . Los objetivos moleculares de L 869298 incluyen la enzima fosfodiesterasa-4, y su inhibición interrumpe la descomposición normal del AMPc, mejorando así sus vías de señalización .

Comparación Con Compuestos Similares

L 869298 es único entre los inhibidores de la fosfodiesterasa-4 debido a su alta potencia y selectividad. Compuestos similares incluyen:

Roflumilast: Otro inhibidor selectivo de la fosfodiesterasa-4 utilizado en el tratamiento de la EPOC.

Cilomilast: Un inhibidor de la fosfodiesterasa-4 que se ha investigado por su potencial en el tratamiento de enfermedades inflamatorias.

Apremilast: Un inhibidor selectivo de la fosfodiesterasa-4 utilizado en el tratamiento de la artritis psoriásica y la psoriasis en placas.

En comparación con estos compuestos, L 869298 ha mostrado una menor actividad contra el canal de potasio hERG, lo que puede reducir el riesgo de efectos secundarios cardíacos .

Actividad Biológica

L-869298, also known as FINO2, is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its unique biological activities, particularly its role as a ferroptosis-inducing peroxide . This compound is characterized by its ability to indirectly inhibit glutathione peroxidase 4 (GPX4) , an enzyme crucial for cellular antioxidant defense, leading to increased oxidative stress and subsequent cell death through ferroptosis. This mechanism distinguishes this compound from traditional apoptosis-inducing agents and positions it as a potential therapeutic agent in various diseases associated with oxidative stress, particularly in oncology.

This compound induces ferroptosis by disrupting the balance of reactive oxygen species (ROS) and antioxidants within cells. The inhibition of GPX4 reduces the detoxification of lipid hydroperoxides, resulting in lipid peroxidation and cell death. This process is selective for cancer cells, which are often more reliant on GPX4 for survival compared to normal cells.

Comparative Analysis with Other Compounds

The following table summarizes the mechanisms and unique features of this compound compared to other known ferroptosis inducers:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Induces ferroptosis via GPX4 inhibition | Selective targeting of cancer cells |

| Erastin | Inhibits cystine uptake | Acts on cystine-glutamate antiporter |

| RSL3 | Directly inhibits GPX4 | More potent than many other inducers |

| Sorafenib | Multi-targeted kinase inhibitor; induces apoptosis and ferroptosis | Primarily used in liver cancer treatment |

This compound's selective targeting mechanism makes it a promising candidate for cancer therapy, offering potential advantages over traditional chemotherapeutic agents.

In Vitro Studies

Research has demonstrated that this compound effectively induces ferroptosis in various cancer cell lines. For instance, a study reported that treatment with this compound led to significant cell death in breast cancer cells while sparing normal epithelial cells. The study highlighted the compound's potential for targeted cancer therapy without the typical side effects associated with conventional treatments.

In Vivo Studies

Animal models have further validated the efficacy of this compound. In a murine model of glioblastoma, administration of this compound resulted in reduced tumor growth and prolonged survival compared to control groups. These findings underscore the compound's therapeutic potential and warrant further investigation into its clinical applications.

Structure-Activity Relationship (SAR)

The optimization of this compound has been explored through various structure-activity relationship studies. These studies have identified key structural components that enhance its potency as a PDE4 inhibitor while minimizing off-target effects. Notably, this compound exhibits an IC50 of 0.5 nM for PDE4A, making it one of the most potent inhibitors in its class .

Propiedades

Número CAS |

362718-73-8 |

|---|---|

Fórmula molecular |

C23H18F8N2O4S |

Peso molecular |

570.5 g/mol |

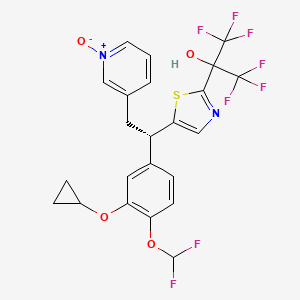

Nombre IUPAC |

2-[5-[(1S)-1-[3-cyclopropyloxy-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-3-yl)ethyl]-1,3-thiazol-2-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C23H18F8N2O4S/c24-20(25)37-16-6-3-13(9-17(16)36-14-4-5-14)15(8-12-2-1-7-33(35)11-12)18-10-32-19(38-18)21(34,22(26,27)28)23(29,30)31/h1-3,6-7,9-11,14-15,20,34H,4-5,8H2/t15-/m0/s1 |

Clave InChI |

YDLQPURWTSDWCC-HNNXBMFYSA-N |

SMILES |

C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F |

SMILES isomérico |

C1CC1OC2=C(C=CC(=C2)[C@H](CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F |

SMILES canónico |

C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-(2-((3-cyclopropyloxy-4-difluoromethoxy)phenyl)-2-(5-(2-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoro)ethyl)thiazolyl)ethyl)pyridine N-oxide L 869,298 L 869298 L 869299 L-869,298 L-869298 L-869299 L869,298 L869299 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.